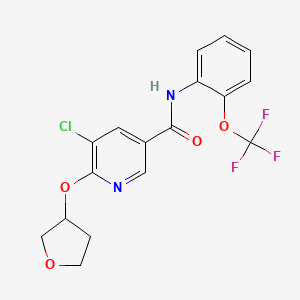

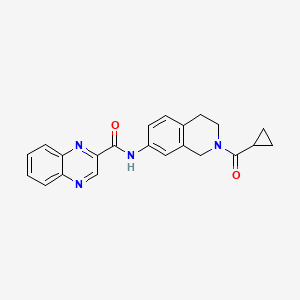

![molecular formula C29H30N2O7 B2535707 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138008-50-9](/img/structure/B2535707.png)

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for a similar compound is provided: 1S/C19H19NO5/c1-24-11-17 (18 (21)22)20-19 (23)25-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . This can be used to generate a 3D structure of the molecule using appropriate software.Aplicaciones Científicas De Investigación

Furan Derivatives in Pharmaceutical and Polymer Industries

Furan derivatives, such as furan carboxylic acids, have garnered attention for their potential as biobased building blocks in pharmaceutical and polymer industries. A study by Jia et al. (2019) described a one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, highlighting the efficiency and environmental benefits of biocatalysis in producing high-value chemical compounds (Jia et al., 2019).

Fmoc Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group plays a crucial role in peptide synthesis, especially in providing reversible protection for amino groups. Johnson et al. (1993) demonstrated the value of N,O-Bis-Fmoc derivatives in the synthesis of peptides with reversibly protected tertiary peptide bonds, facilitating the production of "difficult sequences" in peptide chains (Johnson et al., 1993).

Biocatalysis for Furan Compound Synthesis

Enzymatic methods for synthesizing furan-based compounds offer an eco-friendly alternative to chemical synthesis. Dijkman, Groothuis, and Fraaije (2014) explored the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a key biobased platform chemical for polymer production, demonstrating an effective approach for achieving high yields at ambient conditions (Dijkman et al., 2014).

Antimicrobial Activities of Furan Derivatives

The antimicrobial properties of furan derivatives are of significant interest in medical research. Dias et al. (2015) investigated the synthesis and antimicrobial activities of new di- and triorganotin(IV) carboxylates derived from a Schiff base, revealing their potential in combating microbial resistance through structural modifications of furan compounds (Dias et al., 2015).

Fmoc Amino Acids in Solid Phase Peptide Synthesis

The application of Fmoc amino acids in solid-phase peptide synthesis has been extensively developed, offering a versatile tool for synthesizing peptides and proteins. Fields and Noble (2009) highlighted the advancements in solid supports, linkages, and protecting groups that have facilitated the synthesis of biologically active peptides and proteins, underscoring the orthogonal nature of Fmoc solid phase peptide synthesis in bioorganic chemistry (Fields & Noble, 2009).

Propiedades

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-19-12-13-25(37-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXPGJJTBADXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

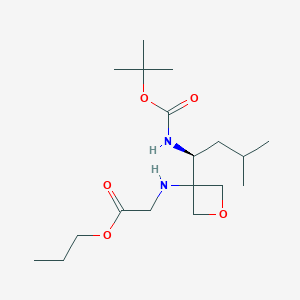

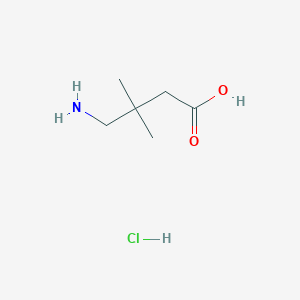

![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)

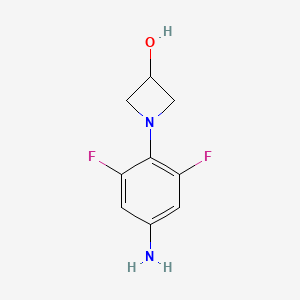

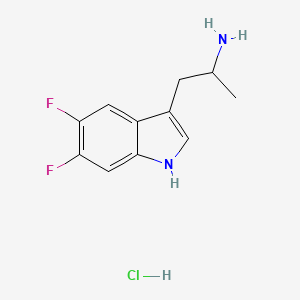

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)

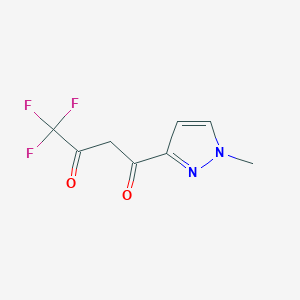

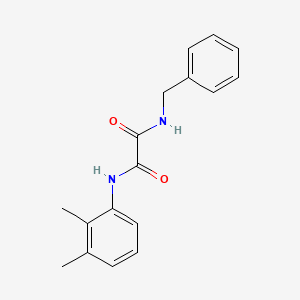

![3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2535637.png)

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2535646.png)